
n-(2-Methylthiazol-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Methylthiazol-4-yl)methanesulfonamide: is a chemical compound with the molecular formula C5H8N2O2S2 and a molecular weight of 192.26 g/mol It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methylthiazol-4-yl)methanesulfonamide typically involves the reaction of 2-methylthiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: n-(2-Methylthiazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: n-(2-Methylthiazol-4-yl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a fungicide. It has shown activity against several plant pathogenic fungi, making it a candidate for agricultural applications .
Medicine: The compound is being investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of n-(2-Methylthiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its fungicidal activity, the compound disrupts the normal functioning of fungal cells by interfering with key enzymes and metabolic pathways . For its anticancer activity, the compound induces apoptosis in cancer cells by activating caspase-3 and other apoptotic pathways .
Comparaison Avec Des Composés Similaires
Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the thiazole ring.
Thiazole Derivatives: Compounds such as thiabendazole and ethaboxam, which also contain the thiazole ring and exhibit biological activity.
Uniqueness: n-(2-Methylthiazol-4-yl)methanesulfonamide is unique due to the combination of the thiazole ring and the methanesulfonamide group. This structural feature imparts specific chemical and biological properties that are not observed in simpler sulfonamides or other thiazole derivatives .
Propriétés
Formule moléculaire |
C5H8N2O2S2 |
|---|---|
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
N-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C5H8N2O2S2/c1-4-6-5(3-10-4)7-11(2,8)9/h3,7H,1-2H3 |
Clé InChI |
JNULABHHCDOYCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



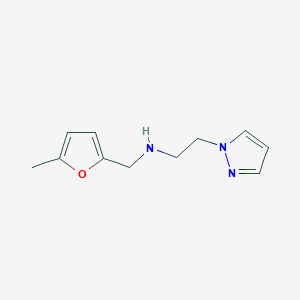
![7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B14910211.png)

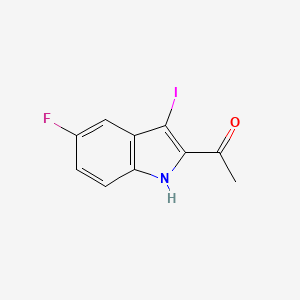

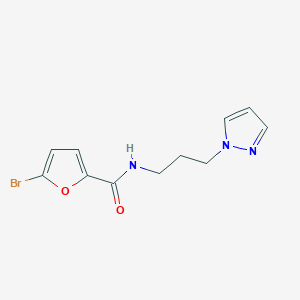
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14910233.png)
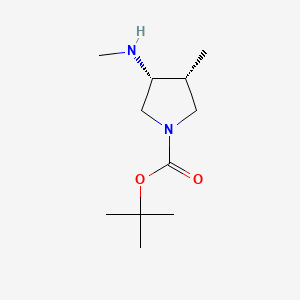

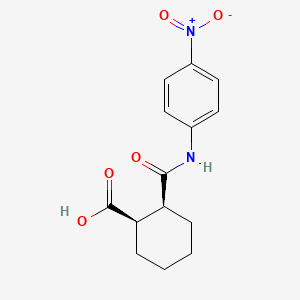
![4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine](/img/structure/B14910252.png)


